molecular formula C9H12ClNO B181297 3-(Allyloxy)aniline hydrochloride CAS No. 102879-28-7

3-(Allyloxy)aniline hydrochloride

Cat. No.: B181297
CAS No.: 102879-28-7
M. Wt: 185.65 g/mol
InChI Key: VXFFQUVZYWQDBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Allyloxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aniline derivatives and quinone compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Allyloxy)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The allyloxy group allows for the formation of covalent bonds with target molecules, leading to changes in their activity or function. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 3-(Methoxy)aniline hydrochloride
  • 3-(Ethoxy)aniline hydrochloride
  • 3-(Propoxy)aniline hydrochloride

Comparison: Compared to its analogs, 3-(Allyloxy)aniline hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and interaction profiles. This uniqueness makes it particularly valuable in specific biochemical and industrial applications .

Properties

IUPAC Name

3-prop-2-enoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h2-5,7H,1,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFFQUVZYWQDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332617
Record name 3-(ALLYLOXY)ANILINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-28-7
Record name 3-(ALLYLOXY)ANILINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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